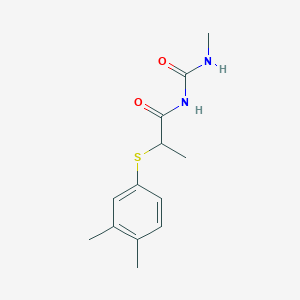
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone, also known as MQMSE, is a synthetic compound that has been extensively researched for its potential applications in the field of medicine. MQMSE belongs to the class of quinolines and has been shown to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone is not fully understood. However, it has been shown to interact with various molecular targets such as enzymes, receptors, and ion channels. 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has also been shown to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for extended periods of time. However, there are also limitations to using 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone in laboratory experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research on 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another potential direction is to explore its potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone and its effects on various molecular targets.
合成法
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Friedlander synthesis. The Pictet-Spengler reaction involves the condensation of an amine with an aldehyde or ketone in the presence of an acid catalyst, while the Friedlander synthesis involves the condensation of an amine with a carbonyl compound in the presence of a Lewis acid catalyst.
科学的研究の応用
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-16-11-5-6-12-10(8-11)4-3-7-14(12)13(15)9-17-2/h5-6,8H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCCOZQVQCSCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505460.png)


![N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B7505475.png)


![2-(2-oxo-2-pyrrolidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7505502.png)
![1-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7505521.png)




![1-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7505564.png)
